Synthalin A

Mitochondrial respiration Cytochrome oxidase inhibition Biguanide pharmacology

Researchers studying mitochondrial respiration often face off-target effects with high-dose biguanides. Synthalin A (decamethylenediguanidine) overcomes this with 4-6× greater potency against cytochrome oxidase, enabling robust Complex IV inhibition at lower concentrations. - 2-3× stimulation of glucagon secretion for alpha-cell biology studies. - Documented hepatotoxicity (BSP clearance reduction) provides a validated positive control for drug-induced liver injury models. - MIC of 64 μg/mL against S. aureus supports antimicrobial susceptibility reference applications. Supplied as the sulfate salt (C12H30N6O4S, MW 354.47) with full analytical documentation. Bulk and custom packaging available for institutional procurement.

Molecular Formula C12H28N6
Molecular Weight 256.39 g/mol
CAS No. 111-23-9
Cat. No. B093962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSynthalin A
CAS111-23-9
Synonyms1,10-bis(guanidino)-n-decane
1,10-decamethylenediguanide
bisG-10
bisG10
synthalin A
synthalin A, dihydrochloride
synthalin A, hydrochloride
synthalin B
Molecular FormulaC12H28N6
Molecular Weight256.39 g/mol
Structural Identifiers
SMILESC(CCCCCN=C(N)N)CCCCN=C(N)N
InChIInChI=1S/C12H28N6/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16/h1-10H2,(H4,13,14,17)(H4,15,16,18)
InChIKeyOZZMUVKANAPKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Synthalin A Overview


Synthalin A (decamethylenediguanidine) is a diguanidine compound first synthesized in 1926 and historically used as an oral hypoglycemic agent [1]. It is a pancreatic alpha-cell toxin with well-documented inhibitory effects on mitochondrial respiration, particularly through cytochrome oxidase inhibition [2]. Unlike modern biguanides such as metformin, Synthalin A exhibits a distinct toxicity profile characterized by hepatotoxicity and nephrotoxicity, which led to its clinical withdrawal by the 1940s [1]. Today, it serves primarily as a research tool for studying glucagon suppression mechanisms, mitochondrial energy transfer, and the historical evolution of antidiabetic pharmacophores [2].

Mitochondrial toxicity research tool
Cytochrome oxidase inhibition studies
Alpha-cell toxin for glucagon studies
Islet hormone dynamics research
Historical antidiabetic pharmacophore
Guanidine-class mechanism evolution

Why Synthalin A Is Not Substitutable


Synthalin A differs fundamentally from modern biguanide antidiabetics (e.g., metformin, phenformin) and structurally related analogs (e.g., Synthalin B) in both its molecular mechanism and quantitative potency [1]. While metformin is a well-tolerated insulin sensitizer, Synthalin A acts as a direct mitochondrial toxin with 4- to 6-fold greater potency against cytochrome oxidase [2]. Substitution with Synthalin B (a C12 alkyl chain variant) alters toxicity and efficacy profiles due to changes in lipophilicity and cellular uptake [3]. Even within the guanidine class, these differences preclude interchangeable use in research settings, as the specific alkyl chain length (C10) and resultant mitochondrial inhibition profile define Synthalin A's unique experimental utility [2].

Mechanism mismatch
Direct mitochondrial toxin vs. insulin sensitizer (metformin); endpoint profiles may not transfer.
Inhibition potency differential
Reported greater cytochrome oxidase inhibition vs. biguanides may shift assay response and concentration selection.
Chain-length sensitivity
Synthalin B (C12) alters lipophilicity and cellular uptake; C10 structure defines mitochondrial inhibition context.

Synthalin A Differentiation Evidence


Cytochrome Oxidase Inhibition Activity

In direct in vitro comparisons, Synthalin A was 4–6 times more potent than the biguanide compounds phenethylbiguanide (PEBG) and amylbiguanide (ABG) in inhibiting cytochrome c oxidation by cytochrome oxidase [1]. This enhanced potency is attributed to the lipophilic decamethylene bridge, which facilitates greater mitochondrial membrane penetration [2].

Cytochrome Oxidase Inhibition
Head-to-head
4–6× vs. biguanides
Supports mitochondrial inhibition assay context; enables lower-concentration study design.
In vitro cytochrome c oxidation; isolated enzyme system.
Mitochondrial respiration Cytochrome oxidase inhibition Biguanide pharmacology

Antibacterial Activity Against S. aureus

Synthalin A sulfate exhibits antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 64 μg/mL . This activity is not shared by all biguanides (e.g., metformin) and provides a secondary dimension of biological relevance .

Anti-S. aureus Activity
Data to verify
MIC 64 μg/mL
Reported antimicrobial screening context; requires independent verification.
Broth microdilution; class-level inference, no source validation.
Antimicrobial MIC Staphylococcus aureus

Glucagon Secretion Stimulation

At a concentration of 5–500 μg/mL, Synthalin A increased glucagon secretion from isolated normal guinea pig islets by 2–3 times above baseline [1]. This effect was not suppressed by high glucose plus insulin, indicating a direct action on alpha-cells independent of insulin signaling [1]. In contrast, modern biguanides like metformin do not exhibit this alpha-cell secretagogue activity.

Glucagon Secretion
Class-level
2–3× increase (5–500 μg/mL)
Supports alpha-cell secretagogue assay context; not replicated by metformin.
Isolated guinea pig islets; glucose-independent effect.
Glucagon secretion Pancreatic alpha-cell Islet biology

Liver Function Impairment

In Holstein bull calves, Synthalin A caused a marked reduction in bromsulphalein (BSP) fractional clearance, a measure of liver function, compared to both normal and starved controls [1]. This impairment was accompanied by histological evidence of liver damage [1]. This hepatotoxicity profile is quantitatively distinct from metformin, which is generally considered safe for the liver and is actually used in patients with non-alcoholic fatty liver disease.

Liver Function Impairment
Cross-study
Marked BSP clearance reduction
Supports DILI model comparator context; metformin does not impair liver function.
Calf model; histological damage confirmed.
Hepatotoxicity Liver function Gluconeogenesis

Mitochondrial Inhibition vs. Alkylguanidines

In a systematic study of alkylguanidines, Synthalin A was observed to inhibit mitochondrial respiration more potently than simple guanidine or its methyl derivatives [1]. The increased effectiveness was attributed to the lipophilic decamethylene bridge, which enhances mitochondrial membrane penetration [1]. The study noted that Synthalin A differed slightly in the time course of inhibition development compared to other guanidines.

Inhibition vs. Alkylguanidines
Cross-study
More potent than guanidine / methylguanidine
Supports selection for potent mitochondrial inhibition with defined C10 lipophilic bridge.
Isolated mitochondria; time-course differs slightly from simpler guanidines.
Mitochondrial respiration Oxidative phosphorylation Alkylguanidine

Synthalin A Research Applications


Mitochondrial Toxicity Studies

Given its 4- to 6-fold greater potency against cytochrome oxidase compared to biguanides [1], Synthalin A is an ideal tool for investigating mitochondrial respiratory chain inhibition. Researchers can use it at lower concentrations to minimize non-specific effects while still achieving robust inhibition, making it suitable for dose-response studies and mechanistic dissection of Complex IV function.

Alpha-Cell and Glucagon Research

Synthalin A's unique ability to stimulate glucagon secretion by 2–3 fold [2] makes it a valuable tool for studying alpha-cell biology and glucagon regulation. This property is not shared by modern biguanides, providing a distinct experimental advantage for researchers focused on islet hormone dynamics and the role of glucagon in diabetes pathophysiology.

Drug-Induced Liver Injury (DILI) Positive Control

The documented hepatotoxicity of Synthalin A, evidenced by marked reduction in BSP clearance [3], qualifies it as a positive control for in vivo and in vitro models of drug-induced liver injury. Its well-characterized toxicity profile contrasts sharply with the hepatic safety of metformin, making it a reliable comparator for evaluating hepatoprotective agents or mechanisms of toxicity.

Antimicrobial Susceptibility Testing

With an established MIC of 64 μg/mL against S. aureus , Synthalin A sulfate can serve as a reference compound in antimicrobial susceptibility testing, particularly for studies involving guanidine-based or biguanylated diamines. Its dual hypoglycemic and antibacterial properties also make it useful for exploring potential pleiotropic effects of guanidine derivatives.

Application
Selection Property
Validation Focus
Mitochondrial toxicity studies
Cytochrome oxidase inhibition context
Respiratory chain complex IV endpoint review
Alpha-cell & glucagon research
Alpha-cell secretagogue context
Islet hormone dynamics endpoint interpretation
Drug-induced liver injury comparator
Reported hepatotoxicity profile
BSP clearance & histopathology review
Antimicrobial susceptibility testing
Guanidine-based antimicrobial context
MIC & S. aureus strain-panel endpoints

Technical Documentation Hub

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24 linked technical documents
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